N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide 4-iodo-N-[2-(1-piperidinyl)ethyl]benzamide is a carbonyl compound and an organohalogen compound.
Brand Name: Vulcanchem
CAS No.: 155054-42-5
VCID: VC21093028
InChI: InChI=1S/C14H19IN2O/c15-13-6-4-12(5-7-13)14(18)16-8-11-17-9-2-1-3-10-17/h4-7H,1-3,8-11H2,(H,16,18)
SMILES: C1CCN(CC1)CCNC(=O)C2=CC=C(C=C2)I
Molecular Formula: C14H19IN2O
Molecular Weight: 358.22 g/mol

N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide

CAS No.: 155054-42-5

Cat. No.: VC21093028

Molecular Formula: C14H19IN2O

Molecular Weight: 358.22 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(Piperidinylamino)ethyl]-4-iodobenzamide - 155054-42-5

Specification

Description 4-iodo-N-[2-(1-piperidinyl)ethyl]benzamide is a carbonyl compound and an organohalogen compound.
CAS No. 155054-42-5
Molecular Formula C14H19IN2O
Molecular Weight 358.22 g/mol
IUPAC Name 4-iodo-N-(2-piperidin-1-ylethyl)benzamide
Standard InChI InChI=1S/C14H19IN2O/c15-13-6-4-12(5-7-13)14(18)16-8-11-17-9-2-1-3-10-17/h4-7H,1-3,8-11H2,(H,16,18)
Standard InChI Key WCMWVYQHPUQKHW-UHFFFAOYSA-N
SMILES C1CCN(CC1)CCNC(=O)C2=CC=C(C=C2)I
Canonical SMILES C1CCN(CC1)CCNC(=O)C2=CC=C(C=C2)I

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator